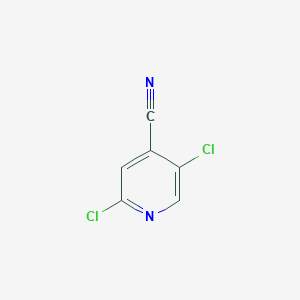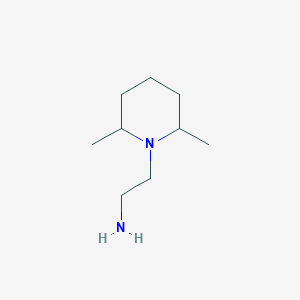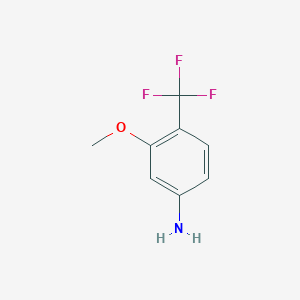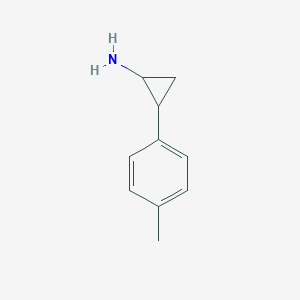
2-(4-Methylphenyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methylcyclopropylamine or 4-MCPA and is a cyclopropane derivative. The compound has a molecular formula of C10H13N and a molecular weight of 147.22 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)cyclopropanamine is not well understood. However, some studies have suggested that the compound may act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This action may lead to an increase in the levels of these neurotransmitters in the brain, which may result in the antidepressant and analgesic effects observed in some studies.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Methylphenyl)cyclopropanamine are still being studied. Some studies have suggested that the compound may have an effect on the levels of various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Other studies have suggested that the compound may have an effect on the levels of various cytokines and other inflammatory markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methylphenyl)cyclopropanamine in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, the compound has been shown to have a wide range of potential applications, which makes it useful for researchers in various fields. However, one limitation of using the compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of studies involving the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-Methylphenyl)cyclopropanamine. Some areas of research that could be explored include the compound's potential as a treatment for various neurological and psychiatric disorders, as well as its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various neurotransmitters and cytokines. Overall, 2-(4-Methylphenyl)cyclopropanamine is a compound with significant potential for use in scientific research, and further studies are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)cyclopropanamine involves the reaction of 4-methylphenylacetonitrile with ethyl diazoacetate in the presence of a copper catalyst. The reaction leads to the formation of an intermediate product, which is then hydrolyzed to obtain the final product. This method of synthesis has been reported in various scientific journals and has been found to be efficient in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(4-Methylphenyl)cyclopropanamine in scientific research are vast. The compound has been studied for its potential as a pharmaceutical agent, as well as for its use in the synthesis of other compounds. Some studies have shown that 2-(4-Methylphenyl)cyclopropanamine has potential as an antidepressant and anti-inflammatory agent. The compound has also been studied for its potential as an analgesic and as a treatment for Parkinson's disease.
Eigenschaften
CAS-Nummer |
19009-67-7 |
|---|---|
Produktname |
2-(4-Methylphenyl)cyclopropanamine |
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI-Schlüssel |
JVDFHGQPUOICBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC2N |
Synonyme |
2-AMino-1-p-tolyl-cyclopropan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)


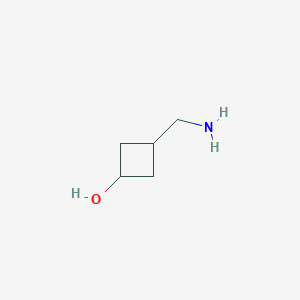
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
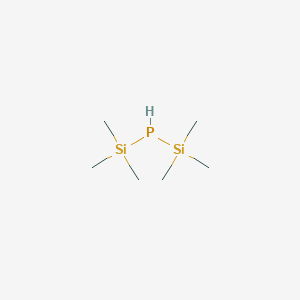
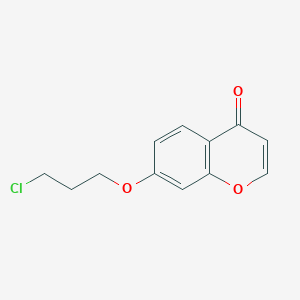
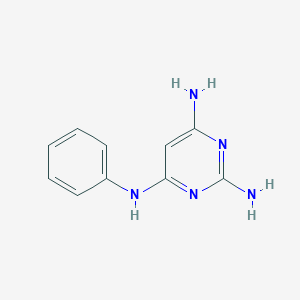
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


